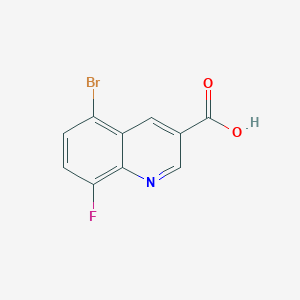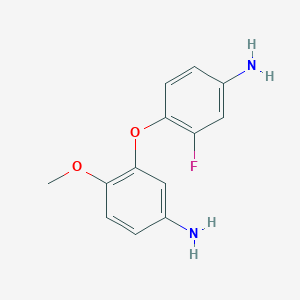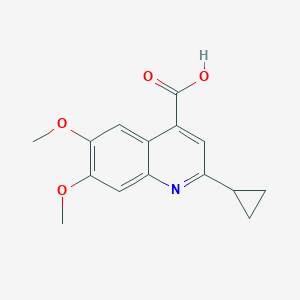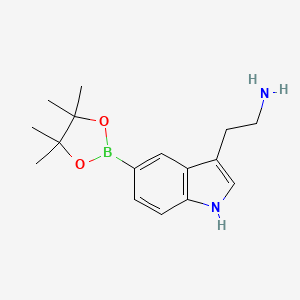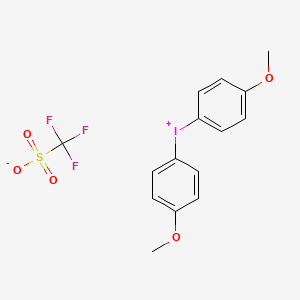
Bis(4-methoxyphenyl)iodonium Trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate: is an organoiodine compound widely used in organic synthesis. It is known for its role as an oxidizing agent and a reagent in various chemical reactions. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to an iodine atom, which is further bonded to a trifluoromethanesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 4-methoxyphenyl iodide with a suitable oxidizing agent in the presence of trifluoromethanesulfonic acid. One common method includes the use of silver trifluoromethanesulfonate as the oxidizing agent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols, aldehydes, and other functional groups.
Substitution: The compound can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include alcohols and aldehydes, with the reaction typically carried out in the presence of a base such as sodium hydroxide.
Substitution Reactions: Nucleophiles such as amines, thiols, and halides are commonly used, with reactions often performed in polar solvents like acetonitrile.
Coupling Reactions: Catalysts such as palladium or copper are used, with reactions conducted under inert atmosphere conditions.
Major Products:
Oxidation: The major products include ketones, carboxylic acids, and other oxidized derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as arylamines, arylthiols, and arylhalides.
Coupling: The products are typically biaryl compounds or heteroaryl derivatives.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and natural products.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate involves the transfer of the aryl group from the iodine atom to the substrate. This process is facilitated by the electrophilic nature of the iodine center, which is activated by the electron-withdrawing trifluoromethanesulfonate group. The compound can form reactive intermediates such as iodonium ions, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparación Con Compuestos Similares
- Bis(4-methylphenyl)iodonium trifluoromethanesulfonate
- Bis(4-bromophenyl)iodonium trifluoromethanesulfonate
- Bis(4-fluorophenyl)iodonium trifluoromethanesulfonate
Comparison: Bis(4-methoxyphenyl)iodonium trifluoromethanesulfonate is unique due to the presence of methoxy groups, which can influence its reactivity and selectivity in chemical reactions. Compared to bis(4-methylphenyl)iodonium trifluoromethanesulfonate, the methoxy groups provide additional electron-donating effects, potentially enhancing the compound’s ability to participate in electrophilic aromatic substitution reactions. The presence of different substituents in similar compounds can lead to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C15H14F3IO5S |
|---|---|
Peso molecular |
490.2 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H14IO2.CHF3O3S/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
UVESIIOEMWGOPI-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


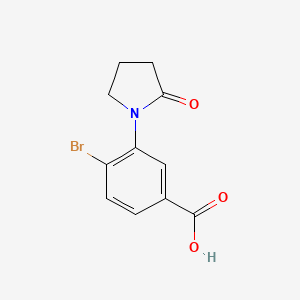

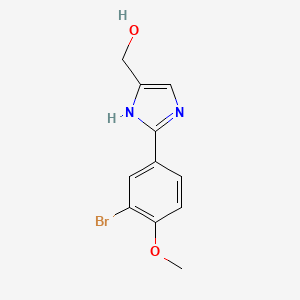
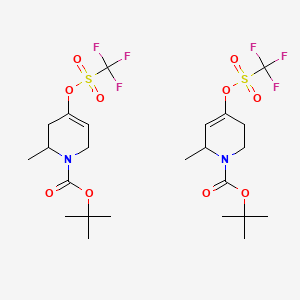
![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)

